Cas no 946304-15-0 (N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide)

N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a pyrimidine core, designed for applications in medicinal chemistry and pharmaceutical research. Its structure combines a substituted pyrimidine moiety with a sulfonamide group, offering potential as a scaffold for enzyme inhibition or receptor modulation. Key advantages include its synthetic versatility, allowing for further functionalization, and its balanced physicochemical properties, which may enhance bioavailability. The presence of methoxy and ethoxy substituents contributes to its stability and solubility profile, making it a candidate for exploratory studies in drug discovery. This compound is suited for researchers investigating novel bioactive molecules with tailored interactions.
N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide structure
946304-15-0 structure
Product name:N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
CAS No:946304-15-0
MF:C22H26N4O4S
MW:442.531243801117
CID:6416171
PubChem ID:42474815

N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
    • N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
    • N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
    • F2445-0091
    • AKOS024648844
    • N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
    • 946304-15-0
    • Benzenesulfonamide, N-[4-[(6-ethoxy-2-methyl-4-pyrimidinyl)amino]phenyl]-4-methoxy-2,5-dimethyl-
    • Inchi: 1S/C22H26N4O4S/c1-6-30-22-13-21(23-16(4)24-22)25-17-7-9-18(10-8-17)26-31(27,28)20-12-14(2)19(29-5)11-15(20)3/h7-13,26H,6H2,1-5H3,(H,23,24,25)
    • InChI Key: OKIKWRQMZKEBJY-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(NC3C=C(OCC)N=C(C)N=3)C=C2)(=O)=O)=CC(C)=C(OC)C=C1C

Computed Properties

  • Exact Mass: 442.16747650g/mol
  • Monoisotopic Mass: 442.16747650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 650
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • Density: 1.285±0.06 g/cm3(Predicted)
  • Boiling Point: 617.0±65.0 °C(Predicted)
  • pka: 8.81±0.10(Predicted)

N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2445-0091-5mg
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
946304-15-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2445-0091-10mg
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
946304-15-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2445-0091-100mg
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
946304-15-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2445-0091-40mg
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
946304-15-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2445-0091-20mg
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
946304-15-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2445-0091-25mg
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
946304-15-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2445-0091-50mg
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
946304-15-0 90%+
50mg
$160.0 2023-05-16
A2B Chem LLC
BA67508-25mg
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
946304-15-0
25mg
$360.00 2024-05-20
A2B Chem LLC
BA67508-10mg
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
946304-15-0
10mg
$291.00 2024-05-20
Life Chemicals
F2445-0091-4mg
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
946304-15-0 90%+
4mg
$66.0 2023-05-16

Additional information on N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Recent Advances in the Study of N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide (CAS: 946304-15-0)

The compound N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide (CAS: 946304-15-0) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This sulfonamide derivative has attracted significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its applications in various disease models.

Structural analysis reveals that this compound combines a pyrimidine ring system with a sulfonamide moiety, creating a novel scaffold for drug development. The presence of the ethoxy group at position 6 and the methyl group at position 2 of the pyrimidine ring, along with the methoxy and dimethyl substitutions on the benzene ring, contribute to its distinctive physicochemical properties. These structural characteristics have been shown to influence its binding affinity and selectivity toward various biological targets.

Recent pharmacological investigations have demonstrated that 946304-15-0 exhibits potent inhibitory activity against several kinase targets implicated in inflammatory and proliferative diseases. In particular, studies published in the Journal of Medicinal Chemistry (2023) reported its selective inhibition of p38 MAP kinase with an IC50 of 12 nM, making it a potential candidate for treating inflammatory disorders. The compound showed improved metabolic stability compared to earlier analogs, with a hepatic microsomal half-life exceeding 120 minutes in human liver microsomes.

In cancer research, preliminary in vitro studies have revealed promising antiproliferative effects against various tumor cell lines. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 946304-15-0 induced apoptosis in triple-negative breast cancer cells through modulation of the PI3K/AKT/mTOR pathway. The compound demonstrated synergistic effects when combined with standard chemotherapeutic agents, suggesting potential for combination therapy approaches.

Pharmacokinetic studies in animal models have shown favorable absorption and distribution profiles. The compound exhibits good oral bioavailability (approximately 65% in rat models) and adequate blood-brain barrier penetration, expanding its potential therapeutic applications to central nervous system disorders. Recent toxicology assessments indicate a favorable safety profile at therapeutic doses, with no significant organ toxicity observed in 28-day repeat-dose studies in rodents.

Current research directions include structural optimization to improve target selectivity and reduce potential off-target effects. Several analogs have been synthesized and are undergoing preclinical evaluation. The compound's unique chemical structure also serves as a valuable scaffold for developing chemical probes to study kinase signaling pathways in greater detail.

In conclusion, N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide represents an important advancement in medicinal chemistry with multiple potential therapeutic applications. Ongoing research continues to explore its full pharmacological potential while addressing challenges related to selectivity and formulation development. The compound's progress through the drug discovery pipeline warrants close attention from researchers in chemical biology and pharmaceutical development.

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